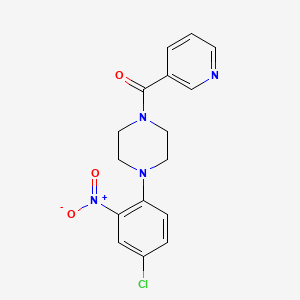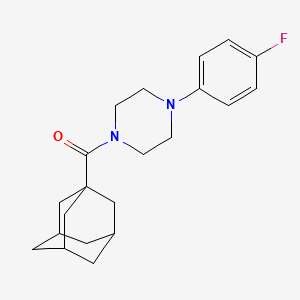![molecular formula C27H27F3N2O B3927997 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3927997.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a selective dopamine D1 receptor antagonist and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide involves its selective binding to dopamine D1 receptors. This binding leads to the inhibition of dopamine-mediated signaling pathways, which results in a decrease in the activity of these receptors. This mechanism of action has been shown to be effective in various studies and has led to the identification of new therapeutic targets for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a significant impact on dopamine-mediated signaling pathways, which play a crucial role in various physiological processes such as motor control, reward, and addiction. Additionally, this compound has been shown to have a potential role in the treatment of various diseases such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages and limitations for lab experiments. One of the main advantages is its selective binding to dopamine D1 receptors, which makes it a valuable tool for studying the role of these receptors in various diseases. Additionally, this compound has been shown to be effective in various studies and has led to the identification of new therapeutic targets. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully monitored during lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide. One of the main areas of focus is the identification of new therapeutic targets for various diseases such as Parkinson's disease and schizophrenia. Additionally, there is a need for further studies to determine the potential toxicity of this compound and its impact on various physiological processes. Finally, there is a need for the development of new and improved synthesis methods for this compound to facilitate its use in various scientific research applications.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of application is in the study of dopamine receptors and their role in various physiological and pathological processes. This compound has been shown to be a selective dopamine D1 receptor antagonist, which makes it a valuable tool for studying the role of this receptor in various diseases such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O/c28-27(29,30)24-8-4-5-9-25(24)31-26(33)23-12-10-22(11-13-23)19-32-16-14-21(15-17-32)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIDSGGUBCJVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3927916.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3927921.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B3927957.png)
![11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927963.png)

![2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3927969.png)
![4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B3927974.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide hydrochloride](/img/structure/B3927977.png)
![3-chloro-4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927983.png)

![N-[4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3928005.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928009.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3928015.png)